

Urinary Excretion Measurement Methods for Tebipenem

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Compound Focus: Tebipenem Pivoxil

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Tebipenem pivoxil is an oral carbapenem prodrug that is rapidly hydrolyzed to its active form, **tebipenem**, in the intestinal enterocytes [1] [2]. As a carbapenem antibiotic, tebipenem is primarily eliminated by the kidneys, making the measurement of its urinary excretion critical for determining its pharmacokinetic profile, dosage regimens for urinary tract infections, and understanding its overall elimination pathway [1] [3] [4]. The following notes and protocols consolidate methodologies from recent clinical and preclinical studies.

Summary of Key Urinary Excretion Parameters

The table below summarizes quantitative urinary excretion data for tebipenem from key studies.

Study Population	Dose	Cumulative Urinary Excretion (by 24 hours)	Major Urinary Components	Collection Period	Analysis Method
Healthy Chinese Volunteers (n=36) [3] [5]	100 mg	~90% of dose	Tebipenem (TBPM)	0-24 hours	LC-MS/MS

Study Population	Dose	Cumulative Urinary Excretion (by 24 hours)	Major Urinary Components	Collection Period	Analysis Method
	200 mg	~95% of dose	Tebipenem (TBPM)	0-24 hours	LC-MS/MS
	400 mg	~80% of dose	Tebipenem (TBPM)	0-24 hours	LC-MS/MS
Healthy Subjects (Mass Balance, n=8) [2]	600 mg ([[14]C]-labeled)	38.7% of radioactivity	Tebipenem (M12), open-ring metabolite LJC 11562, 4 other minor metabolites	Up to 312 hours	LC-MS/MS & Radioactivity Counting
cUTI/AP Patients (Population PK, n=650) [1]	600 mg q6h	Data incorporated into population PK model	Tebipenem	During treatment	Population PK Modeling (Non-linear mixed-effects)

Detailed Experimental Protocols

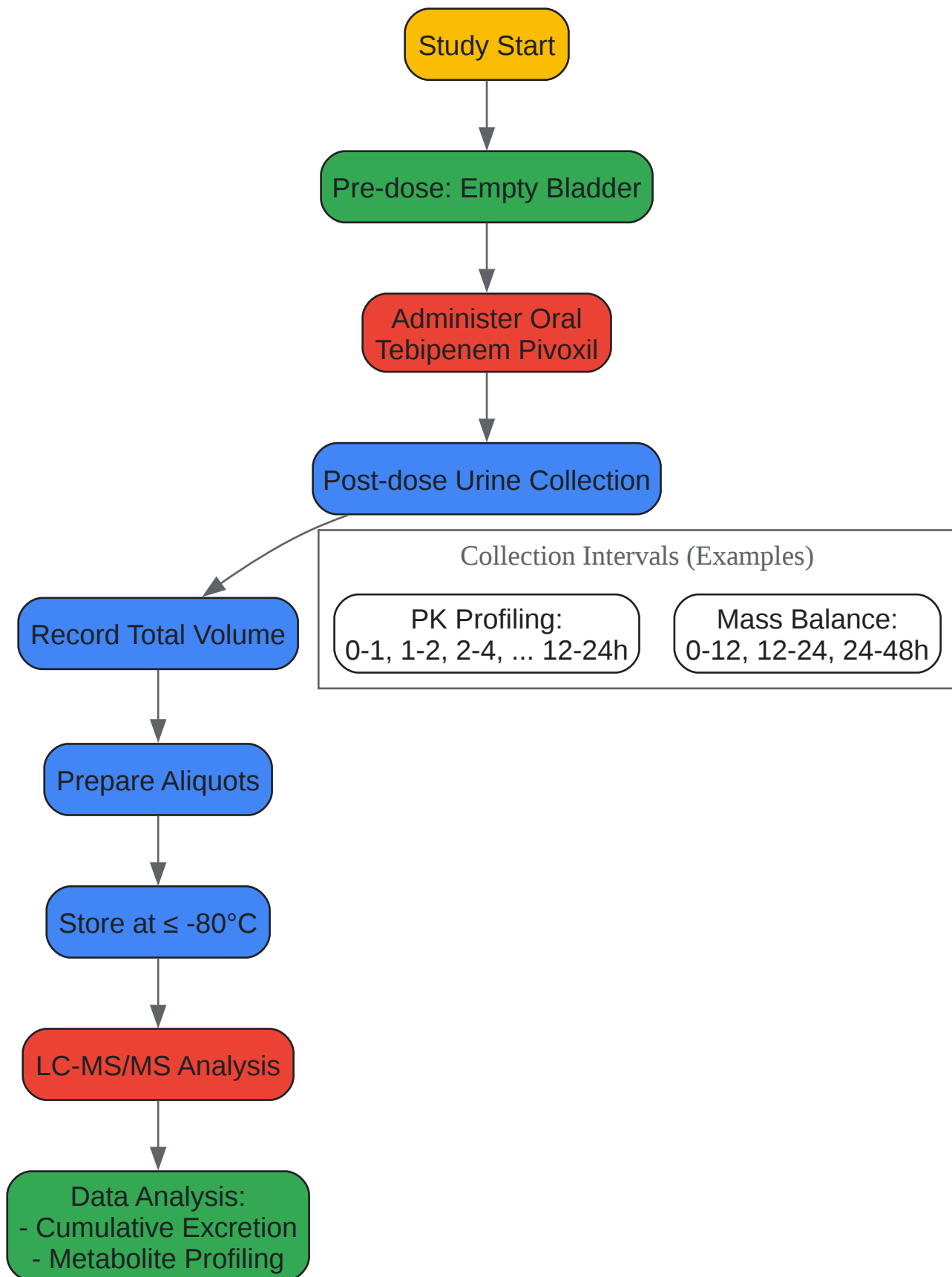
Protocol 1: Urine Sample Collection for Pharmacokinetic and Metabolite Profiling

This protocol is adapted from the mass balance and pharmacokinetic studies [2] [3] [5].

- **Objective:** To collect urine for determining the cumulative excretion and metabolic fate of tebipenem.
- **Materials:**
 - Pre-chained containers for cumulative urine collection.
 - Polypropylene tubes for aliquot storage.
 - -80°C freezer for sample preservation.
- **Procedure:**
 - **Pre-dose Collection:** Subjects empty their bladder completely prior to dosing. This sample is discarded or used as a blank.
 - **Post-dose Collection:** All urine produced is collected at specified intervals over a set period.

- For mass balance and metabolite identification: Collect all urine over intervals (e.g., 0–12, 12–24, 24–48, 48–72 hours) until a significant portion of the dose is recovered (e.g., >80% of radioactivity) [2].
- For pharmacokinetic analysis: Collect urine at shorter intervals post-dose (e.g., 0–1, 1–2, 2–4, 4–6, 6–8, 8–12, and 12–24 hours) to capture the excretion rate profile [3] [5].
- **Sample Handling:** After each collection interval, the total volume of urine is recorded. Aliquots are taken and stored at -80°C or below until analysis.

The workflow for urine sample collection and analysis is as follows:



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Protocol 2: Quantification of Tebipenem in Urine via LC-MS/MS

This method is detailed in the study on Chinese volunteers [5] and is standard for quantifying drugs and metabolites in biological fluids.

- **Objective:** To accurately measure the concentration of intact tebipenem in human urine.
- **Materials and Equipment:**
 - **LC-MS/MS System:** Liquid chromatography system coupled with a triple-quadrupole mass spectrometer.
 - **Analytical Column:** C18 column (e.g., 2.1 mm x 50 mm, 1.8 μ m).
 - **Mobile Phases:**
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: Acetonitrile.
 - **Internal Standard (IS):** A structurally similar compound, e.g., Ceftizoxime [5].
 - **Calibration Standards and Quality Controls (QCs):** Prepared by spitting known amounts of tebipenem into blank human urine.
- **Chromatographic Conditions:**
 - **Column Temperature:** 40°C.
 - **Flow Rate:** 0.4 mL/min.
 - **Gradient:** | Time (min) | % Mobile Phase A | % Mobile Phase B | | :--- | :--- | :--- | | 0.0 | 90 | 10 | | 1.0 | 10 | 90 | | 1.5 | 10 | 90 | | 1.6 | 90 | 10 | | 2.5 | 90 | 10 |
- **Mass Spectrometric Conditions:**
 - **Ionization Mode:** Electrospray Ionization (ESI), positive mode.
 - **Detection:** Multiple Reaction Monitoring (MRM).
 - **Tebipenem Ions:** Optimize for precursor ion \rightarrow product ion transition (e.g., m/z 385.1 \rightarrow 298.1).
 - **Internal Standard Ions:** Optimize for IS transition.
- **Sample Preparation:**
 - Thaw frozen urine samples on ice or in a refrigerator.
 - Vortex and centrifuge samples.
 - Dilute an aliquot of urine (e.g., 50 μ L) with an internal standard solution.
 - Precipitate proteins by adding a larger volume of organic solvent (e.g., 200 μ L of acetonitrile).
 - Vortex vigorously and centrifuge at high speed (e.g., 15,000 \times g for 10 minutes at 4°C).
 - Inject a clear supernatant aliquot (e.g., 2-5 μ L) into the LC-MS/MS system.
- **Data Analysis:**
 - Plot the peak area ratio (Tebipenem/IS) against the nominal concentration of calibration standards to create a linear regression curve.
 - Use this curve to calculate the concentration of tebipenem in unknown and QC samples.

Protocol 3: Metabolite Profiling and Identification in Urine

This protocol is based on the human mass balance study [2].

- **Objective:** To identify and characterize the metabolite profile of tebipenem in human urine.
- **Materials and Equipment:**
 - **Radiometric Detector:** For studies using [[14C]-labeled drug.
 - **High-Resolution MS:** UPLC-Q-TOF (Ultra-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry).
- **Procedure:**
 - **Sample Pooling:** Pool urine aliquots from selected collection intervals across subjects.
 - **LC Separation:** Separate the urine components using a UPLC system with a C18 column and a water/acetonitrile gradient.
 - **Metabolite Detection:**
 - **Radiometric Detection:** The HPLC effluent is split, and one stream is analyzed by a radiometric flow detector to identify peaks containing [[14C]-label [2].
 - **High-Resolution MS:** The other stream is analyzed by Q-TOF-MS to obtain accurate mass measurements of metabolites. MS/MS fragmentation is performed to elucidate metabolite structures [2] [5].
 - **Metabolite Identification:** Proposed structures for metabolites are made by comparing their accurate mass and fragmentation patterns with those of the parent drug (tebipenem).

Application Notes

- **Renal Impairment Adjustment:** Population PK analyses show a strong sigmoidal relationship between renal clearance (CLR) of tebipenem and creatinine clearance (CLcr) [1]. Dose adjustment is necessary for patients with renal impairment. Monte Carlo simulations suggest regimens like 150 mg q12h for severe impairment (CLcr <30 mL/min) and 600 mg q8h for normal function [4].
- **Ethnic Considerations:** A study in healthy Chinese volunteers identified four urine metabolites (M1-M4), suggesting potential ethnic differences in the metabolic profile compared to other populations [3] [5]. This should be considered in global drug development.
- **Primary Excretion Pathways:** In a mass balance study, 83.3% of the administered radioactive dose was recovered, with 38.7% in urine and 44.6% in feces, indicating that renal and fecal routes are both major clearance pathways [2].

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